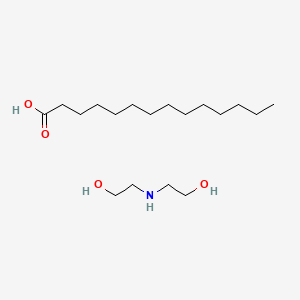
Diethanolamine myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethanolamine myristate is an organic compound formed by the reaction of diethanolamine and myristic acid. Diethanolamine is a secondary amine and a diol, while myristic acid is a saturated fatty acid. The resulting compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethanolamine myristate is synthesized through the reaction of diethanolamine with myristic acid. The reaction typically involves heating myristic acid with diethanolamine in the presence of a catalyst. The process can be summarized as follows:
Reactants: Diethanolamine and myristic acid.
Catalyst: Commonly used catalysts include sodium methoxide.
Reaction Conditions: The mixture is heated to a temperature range of 120-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. Molecular distillation is often employed to purify the product and remove any unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Diethanolamine myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and esters.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Amides and esters.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethanolamine myristate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Widely used in cosmetics, shampoos, and conditioners as an emulsifying agent and surfactant
Mecanismo De Acción
The mechanism of action of diethanolamine myristate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the permeability and uptake of various substances .
Comparación Con Compuestos Similares
Similar Compounds
- Diethanolamine laurate
- Diethanolamine palmitate
- Diethanolamine stearate
Comparison
Diethanolamine myristate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct properties compared to other diethanolamine fatty acid derivatives. For example, diethanolamine laurate (derived from lauric acid) has a shorter fatty acid chain, resulting in different surfactant properties and applications .
Propiedades
Número CAS |
53404-39-0 |
|---|---|
Fórmula molecular |
C18H39NO4 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;6-3-1-5-2-4-7/h2-13H2,1H3,(H,15,16);5-7H,1-4H2 |
Clave InChI |
FUQCJMSCGSVFNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


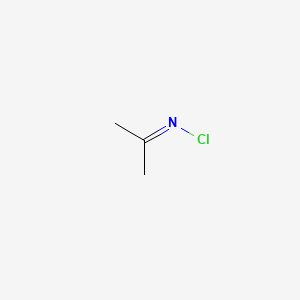
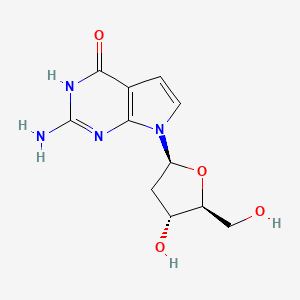
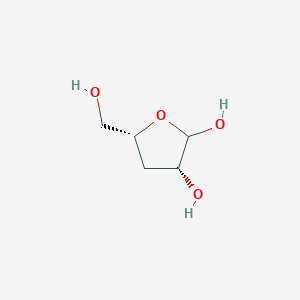

![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
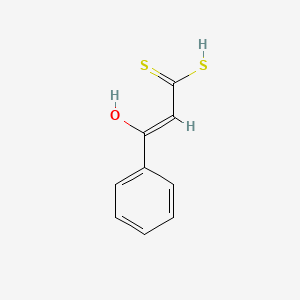

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
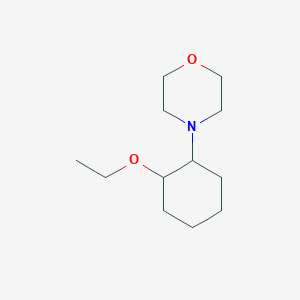
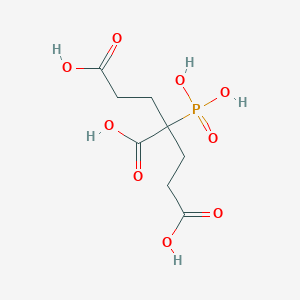
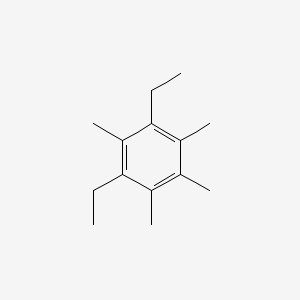
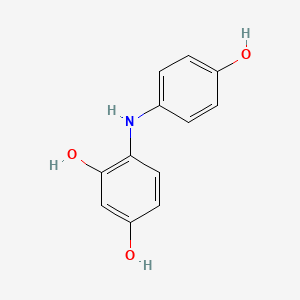
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
